2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1152935-94-8
VCID: VC8052062
InChI: InChI=1S/C15H21N3/c1-12-15(13(2)18(3)17-12)11-16-10-9-14-7-5-4-6-8-14/h4-8,16H,9-11H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

CAS No.: 1152935-94-8

Cat. No.: VC8052062

Molecular Formula: C15H21N3

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine - 1152935-94-8

Specification

CAS No. 1152935-94-8
Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
IUPAC Name 2-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C15H21N3/c1-12-15(13(2)18(3)17-12)11-16-10-9-14-7-5-4-6-8-14/h4-8,16H,9-11H2,1-3H3
Standard InChI Key FZYWSJYZWJKYPS-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2
Canonical SMILES CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2

Introduction

Pyrazole Derivatives and Their Significance

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are often used as building blocks in the synthesis of more complex molecules with specific biological targets.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves condensation reactions or cycloaddition reactions. For example, the preparation of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine involves the reaction of 2-aminothiazole with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile under reflux conditions .

Biological Activities

Pyrazole derivatives have been explored for their antioxidant properties. Compounds containing pyrazole, thiazole, and pyridine moieties have shown promising antioxidant activity, which could be beneficial in developing therapeutic agents .

Structural Analysis and Spectroscopy

For compounds like 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine, structural analysis would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help confirm the molecular structure and purity of the compound.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by analyzing the chemical shifts and coupling constants of hydrogen and carbon atoms. For example, the 1H NMR spectrum of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine shows specific chemical shifts that confirm its structure .

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. This technique is essential for verifying the identity and purity of synthesized compounds.

Potential Applications

While specific applications of 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine are not detailed in the available literature, pyrazole derivatives in general have been explored for their potential in drug development, particularly in areas like anticancer and anti-inflammatory therapies.

Pharmaceutical Applications

Pyrazole-based compounds have shown promise as AMPK inhibitors, which are being developed for anticancer treatments . Additionally, some pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for drugs targeting inflammatory conditions .

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